BenchChemオンラインストアへようこそ!

Amyloid beta-Protein (1-15)

γ-secretase inhibition pharmacodynamic biomarker cerebrospinal fluid

Amyloid beta-Protein (1-15) (Aβ1-15, CAS 183745-81-5, molecular weight 1826.84 Da) is the N-terminal 15-residue fragment of the β-amyloid peptide, generated physiologically by concerted β- and α-secretase cleavage of the amyloid-β protein precursor (AβPP). Unlike the full-length Aβ(1-40) and Aβ(1-42) peptides that dominate Alzheimer's disease (AD) research, Aβ(1-15) is intrinsically water-soluble, adopts a random coil conformation in aqueous solution, and does not independently form amyloid fibrils or exert direct neurotoxicity.

Molecular Formula
Molecular Weight 1826.9
Cat. No. B1578801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-Protein (1-15)
Molecular Weight1826.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid beta-Protein (1-15) for Research Procurement: Key Specifications, Comparators, and Baseline Selection Criteria


Amyloid beta-Protein (1-15) (Aβ1-15, CAS 183745-81-5, molecular weight 1826.84 Da) is the N-terminal 15-residue fragment of the β-amyloid peptide, generated physiologically by concerted β- and α-secretase cleavage of the amyloid-β protein precursor (AβPP) [1]. Unlike the full-length Aβ(1-40) and Aβ(1-42) peptides that dominate Alzheimer's disease (AD) research, Aβ(1-15) is intrinsically water-soluble, adopts a random coil conformation in aqueous solution, and does not independently form amyloid fibrils or exert direct neurotoxicity [2]. These properties position Aβ(1-15) as a specialized tool for applications where full-length Aβ peptides introduce confounding aggregation, toxicity, or handling artefacts. The compound is available from multiple chemical and biochemical vendors as a lyophilized powder (typical purity ≥95% by HPLC) with a recommended storage condition of 2–8°C . Procurement decisions for Aβ(1-15) should be driven by the specific experimental context—particularly biomarker assay development, γ-secretase target engagement studies, conformational vaccine design, and antibody epitope mapping—where the fragment's distinctive biophysical and pharmacological behaviour relative to longer Aβ isoforms provides quantifiable advantage.

Why Generic Substitution of Aβ Fragments Fails: Evidence-Based Differentiation of Amyloid beta-Protein (1-15) from Closest Analogs


The N-terminal Aβ fragment space includes peptides of similar length (Aβ1-14, Aβ1-15, Aβ1-16, Aβ1-17) that are often treated as interchangeable by procurement platforms. However, quantitative evidence demonstrates that substituting one N-terminal fragment for another can produce diametrically opposed experimental outcomes. A single amino acid difference at the C-terminus—Aβ1-15 versus Aβ1-16—determines whether a liposomal vaccine generates a therapeutically active IgG response (palmAβ1-15, predominantly β-sheet, IgG class) or an ineffective IgM response (PEG-Aβ1-16, random coil, IgM class) [1]. Similarly, under γ-secretase inhibitor challenge, Aβ1-14, Aβ1-15, and Aβ1-16 all increase in CSF, but their absolute concentrations, dynamic ranges, and signal-to-noise ratios differ substantially, with Aβ1-15/16 providing the clearest pharmacodynamic window [2]. Even within immunoassay development, the epitope accessibility of residues 3-7 in Aβ1-15 permits differentiation between monomeric and aggregated Aβ species with >140-fold EC50 discrimination when presented in a multivalent format, a property not recapitulated by C-terminally truncated fragments shorter than residue 9 [3]. These data collectively establish that Aβ(1-15) occupies a narrow but well-characterized functional niche that cannot be assumed by its ±1 residue neighbours without experimental validation.

Amyloid beta-Protein (1-15) Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


γ-Secretase Inhibitor Pharmacodynamic Response: Aβ1-15 CSF Increase vs. Aβ1-40/42 Decrease

Aβ1-15/16 is a sensitive acute pharmacodynamic biomarker for γ-secretase inhibition that behaves in a directionally opposite manner to full-length Aβ species. In a placebo-controlled clinical study of 20 healthy men receiving the γ-secretase inhibitor semagacestat, the CSF concentration of Aβ1-15/16 showed a dose-dependent transient increase with a maximum of 180% relative to baseline at 9 hours post administration in the 280 mg treatment group. In contrast, CSF concentrations of Aβ(x-38), Aβ(x-40), and Aβ(x-42) decreased during the first 9 hours before rebounding above baseline at 36 hours [1]. This divergent pharmacodynamic profile was corroborated in a nonhuman primate model using the γ-secretase inhibitor MK-0752, where dose-dependent reductions in newly generated CNS Aβ were accompanied by increased production of C-terminal truncated forms Aβ1-14, Aβ1-15, and Aβ1-16, indicating an alternative APP degradation pathway engaged upon γ-secretase blockade [2]. Critically, CSF Aβ1-14, Aβ1-15, and Aβ1-16 increase during γ-secretase inhibitor treatment even at doses that do not affect Aβ1-42 or Aβ1-40, making the shorter fragments more sensitive biomarkers of target engagement [3].

γ-secretase inhibition pharmacodynamic biomarker cerebrospinal fluid Alzheimer's disease clinical trials target engagement

Aggregation Propensity: Aβ1-15 Does Not Form Fibrils or Ordered Aggregates, Unlike Aβ1-40 and Aβ1-42

Aβ1-15 lacks the C-terminal hydrophobic sequences required for β-sheet-driven aggregation and fibril formation. In a systematic study of sequence-truncated Aβ peptides, Liao et al. demonstrated that the hydrophobic C-terminus—particularly residues 17–21, 25–35, and 41–42—is the main region responsible for neurotoxicity and aggregation, while the N-terminal residues 1–16 do not play a major role in either property [1]. Consistent with this, López Deber et al. showed that native Aβ(1-15) in 2% hexafluoroisopropanol (HFIP)/phosphate-buffered saline adopts a random coil conformation with only background Thioflavin T (ThT) fluorescence signal, in stark contrast to palmitoylated Aβ1-15 (Palm1-15), which generated strong ThT-positive β-sheet amyloid aggregates [2]. No ordered structures were detected in samples of native Aβ(1-15) when analyzed by negative staining electron microscopy under the same conditions that revealed fibrillar assemblies for Palm1-15 [2]. This intrinsic inability to aggregate removes the requirement for rigorous pre-treatment protocols (e.g., HFIP monomerization, NaOH solubilization, sonication) that are mandatory for full-length Aβ1-40 and Aβ1-42 to ensure reproducible monomeric starting states.

amyloid aggregation Thioflavin T assay fibril formation circular dichroism peptide handling

Antibody Avidity-Based Aggregate Selectivity: Aducanumab Discriminates Dimeric vs. Tetrameric Aβ1-15 MAPs by >140-Fold EC50 Difference

The Aβ1-15 peptide serves as the minimal antigenic scaffold for defining the avidity-dependent binding selectivity of therapeutic anti-Aβ antibodies. Arndt et al. engineered multivalent antigenic peptides (MAPs) carrying either two (dimeric) or four (tetrameric) copies of Aβ1-15 and measured binding of the anti-Aβ antibody aducanumab (chaducanumab). Aducanumab displayed an EC50 > 1 μM for dimeric Aβ1-15 MAP but bound tetrameric Aβ1-15 MAP with an EC50 of ~7 nM, representing a >140-fold discrimination based solely on epitope valency [1]. In contrast, chGantenerumab and 3D6 (bapineuzumab analog) bound both dimeric and tetrameric MAPs with sub-nanomolar EC50 values, indicating that they lack the avidity-dependent aggregate selectivity characteristic of aducanumab [1]. The epitope was further mapped to residues 3–7 of Aβ (EFRHD), with C-terminal truncations after position 9 retaining near-full affinity (EC50 ~0.5 nM for Aβ1-9) [1]. This demonstrates that Aβ1-15 contains the complete N-terminal immunodominant epitope in a non-aggregating format, making it the optimal length for constructing multivalent screening reagents.

antibody selectivity amyloid oligomer surface plasmon resonance immunotherapy epitope mapping

Vaccine Immunoglobulin Class and Safety: PalmAβ1-15 Elicits IgG (Th2-Biased) Whereas PEG-Aβ1-16 Elicits IgM, and Neither Contains the Aβ1-42 T-Cell Epitope

The choice between Aβ1-15 and Aβ1-16 as a vaccine antigen determines the immunoglobulin class and therapeutic efficacy of the resulting antibody response. Muhs et al. directly compared two liposomal vaccines in APPxPS1 transgenic mice: tetra-palmitoylated Aβ1-15 (palmAβ1-15) and PEGylated Aβ1-16 (PEG-Aβ1-16). PalmAβ1-15 elicited predominantly IgG-class antibodies and restored memory deficits in the mice to wild-type levels, whereas PEG-Aβ1-16 generated primarily IgM-class antibodies and had no therapeutic effect on memory [1]. CD and NMR spectroscopy revealed the structural basis: palmAβ1-15 adopted a predominantly β-sheet conformation, while PEG-Aβ1-16 remained random coil, indicating that liposome-induced β-sheet structure is critical for immunogenicity [1]. The IgG subclasses generated by palmAβ1-15 were mostly IgG2b, consistent with a non-inflammatory Th2-biased response [1]. In a separate study, an Aβ1-15 peptide vaccine (non-liposomal, alum-adjuvanted) induced anti-Aβ1-42 antibody titers reaching 1:3840 in rhesus monkeys at week 24, with IgG1 as the dominant subclass, confirming the Th2 bias in a primate model [2]. Critically, Aβ1-15 lacks the C-terminal T-cell epitopes (residues 15–42) that were implicated in the meningoencephalitis observed in 6% of patients receiving the full-length AN1792 (Aβ1-42) vaccine [3].

Alzheimer's vaccine immunoglobulin isotype Th2 response meningoencephalitis conformational epitope

Intrinsic Aqueous Solubility and Handling Advantage Over Aggregation-Prone Full-Length Aβ Isoforms

Aβ1-15 partitions quantitatively into the aqueous (Tris-buffered saline, TBS) soluble fraction of brain homogenates, whereas full-length Aβ1-40 and Aβ1-42 are distributed across TBS-soluble, detergent-soluble, and formic acid-soluble (insoluble aggregate) fractions. Gkanatsiou et al. demonstrated by sequential extraction and mass spectrometry of human post-mortem cortical tissue that N-terminal Aβ peptides ending at residue 15 (APP/Aβ(-X to 15)) are exclusively recovered in the water-soluble fraction and are decreased in Alzheimer's disease brains compared to Down's syndrome and controls, while C-terminally extended Aβ species partition into insoluble fractions proportionally to disease state [1]. Ghidoni et al. further confirmed that the combined α- and β-secretase activity generates the shortest soluble Aβ forms (Aβ1-14, Aβ1-15, Aβ1-16), which are detectable in CSF without the need for denaturing extraction protocols [2]. For laboratory handling, Aβ1-15 is typically reconstituted in sterile deionized water or PBS (pH 7.4) at concentrations up to 1 mg/mL without requiring organic solvents, sonication, or pre-treatment to remove pre-formed aggregates—steps that are mandatory for Aβ1-40 and Aβ1-42 .

peptide solubility sample preparation buffer compatibility assay reproducibility TBS-soluble fraction

Conformational Control: PalmAβ1-15 Adopts β-Sheet While Native Aβ1-15 Remains Random Coil, Dictating Immunotherapeutic Utility

The native Aβ1-15 peptide in aqueous solution is intrinsically disordered (random coil), but its conformational state can be precisely engineered through lipidation chemistry without altering the peptide sequence. López Deber et al. demonstrated by CD spectroscopy, ThT fluorescence, solid-state NMR, and electron microscopy that native Aβ1-15 and tetraacetylated Acetyl1-15 are unstructured and produce no ThT signal, while tetrapalmitoylated Palm1-15 assembles into β-sheet-rich amyloid-like aggregates with strong ThT fluorescence and an average hydrodynamic diameter of ~350 nm (polydispersity index 0.20) at 15 μM peptide concentration [1]. Muhs et al. showed that this conformational difference has direct immunological consequences: the β-sheet Palm1-15 liposomal vaccine (ACI-24) generated therapeutically effective IgG antibodies, whereas the random coil PEG-Aβ1-16 vaccine did not [2]. The conformational switch is sequence-independent; other unrelated palmitoylated peptides also formed β-sheet aggregates under identical conditions, confirming that the lipid anchor—not the Aβ sequence—drives the structural transition [1]. This means that Aβ1-15 can serve as either a disordered monomeric control or a conformationally defined β-sheet immunogen, depending solely on the formulation chemistry chosen by the investigator.

peptide conformation β-sheet structure liposomal vaccine circular dichroism solid-state NMR

Amyloid beta-Protein (1-15) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


γ-Secretase Target Engagement Pharmacodynamic Assays in Clinical and Preclinical Studies

For clinical pharmacology programmes evaluating γ-secretase inhibitors (GSIs) or modulators (GSMs), Aβ1-15 is the preferred biomarker analyte because it provides a positive pharmacodynamic signal (increase from baseline) that is more sensitive than measuring decreases in full-length Aβ species. The Portelius et al. (2012) study demonstrated that CSF Aβ1-15/16 concentrations increase by up to 180% from baseline at 9 hours post-semagacestat dosing (280 mg) while Aβ(x-38/40/42) concentrations decrease, establishing Aβ1-15 as a target engagement biomarker with a superior signal-to-noise ratio . Cook et al. (2010) confirmed this mechanism in nonhuman primates using the GSI MK-0752, showing that γ-secretase inhibition diverts APP processing toward alternative C-terminal truncated fragments including Aβ1-15, even when full-length Aβ production is not significantly altered . Laboratories developing LC-MS/MS or immunoassay-based GSI pharmacodynamic panels should procure synthetic Aβ1-15 as a calibration standard and stable-isotope-labeled internal standard (e.g., ¹⁵N/¹³C-labeled Aβ1-15 glycopeptide), as demonstrated by Nilsson et al. (2019) for quantitative glycoproteomics .

Antibody Epitope Mapping and Aggregate-Selectivity Screening Using Multivalent Aβ1-15 Scaffolds

Aβ1-15 multivalent antigenic peptides (MAPs) bearing two or four copies of the peptide enable quantitative discrimination of antibody selectivity for monomeric versus aggregated Aβ conformations. As demonstrated by Arndt et al. (2018), aducanumab displays an EC50 >1 μM for dimeric Aβ1-15 MAP but ~7 nM for tetrameric Aβ1-15 MAP (>140-fold difference), whereas comparator antibodies (gantenerumab, bapineuzumab) bind both formats with sub-nanomolar affinity and minimal discrimination . This assay format is directly applicable to hybridoma screening, antibody engineering campaigns, and quality control release testing of therapeutic anti-Aβ antibodies. The non-aggregating nature of Aβ1-15 ensures that the observed avidity effects arise specifically from the engineered multivalent presentation rather than from uncontrolled peptide aggregation. C-terminal truncation analysis by the same group confirmed that residues 1-9 of Aβ retain near-full binding affinity, but extension beyond residue 15 (to Aβ1-16, 1-17, etc.) is unnecessary for epitope integrity and may introduce unwanted conformational heterogeneity .

Conformational Alzheimer's Disease Vaccine Development Using PalmAβ1-15 Liposomal Formulations

For active immunotherapy programmes targeting conformational Aβ epitopes, palmitoylated Aβ1-15 reconstituted in liposomes (ACI-24 formulation) represents the most extensively characterized minimal immunogen. Muhs et al. (2007) demonstrated that PalmAβ1-15-liposome vaccination elicits a Th2-biased IgG response (predominantly IgG2b in mice) that restores cognitive function in APPxPS1 transgenic mice, whereas PEG-Aβ1-16 fails to produce therapeutic benefit . The conformational specificity is critical: CD and NMR confirmed that PalmAβ1-15 adopts a β-sheet structure mimicking the pathological conformation of aggregated Aβ in plaques, while PEG-Aβ1-16 remains random coil and is immunologically inert . In rhesus monkeys, Li et al. (2005) demonstrated that a non-liposomal Aβ1-15 peptide vaccine achieves anti-Aβ1-42 antibody titers of 1:3840 by week 24 with IgG1 as the dominant subclass, confirming translational relevance to primates . Critically, Aβ1-15 lacks the C-terminal T-cell epitopes present in full-length Aβ1-42 that were responsible for the meningoencephalitis observed in the AN1792 clinical trial, potentially offering a safer immunisation strategy . Vaccine developers should procure high-purity Aβ1-15 (>95% by HPLC) with verified free N- and C-termini for conjugation chemistry, and pair it with appropriate lipidation reagents (palmitic acid, not PEG) to ensure β-sheet conformation and IgG-class antibody induction.

Solution-Phase Biophysical Studies (SPR, NMR, ITC) Requiring a Non-Aggregating Aβ N-Terminal Fragment

For biophysical characterization of Aβ-binding ligands (small molecules, antibodies, chaperones, metal ions) by surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or solution NMR, Aβ1-15 provides a monomeric, non-aggregating N-terminal domain that eliminates the confounding effects of peptide aggregation on binding measurements. López Deber et al. (2014) confirmed that native Aβ1-15 remains unstructured and produces only background ThT signal, with no detectable fibrils by electron microscopy, even after incubation under conditions that induce aggregation of longer Aβ fragments . The Arndt et al. (2018) study demonstrated the utility of this approach by using Aβ1-15 MAPs to determine binding kinetics and affinity of aducanumab without interference from uncontrolled aggregation, revealing that the Fab fragment binds monomeric Aβ1-15 with an EC50 of 540 nM (~100-fold weaker than gantenerumab Fab at 5.9 nM), a measurement that would be impossible with aggregation-prone full-length Aβ . Additionally, NMR studies using ¹⁵N-labeled Aβ1-15 have been employed to map metal ion (Cu²⁺, Zn²⁺) coordination sites in the N-terminal region without the spectral broadening caused by aggregation of full-length Aβ . Investigators should specify Aβ1-15 as the trifluoroacetate salt (typical vendor form) and reconstitute in PBS or HEPES buffer at pH 7.4, avoiding organic solvents that may alter the random coil conformation.

Quote Request

Request a Quote for Amyloid beta-Protein (1-15)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.